

2-Methyl-4-(trifluoromethoxy)benzaldehyde

molecular weight

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Compound of Interest

Compound Name:	2-Methyl-4-(trifluoromethoxy)benzaldehyde
Cat. No.:	B1304983

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An In-Depth Technical Guide to **2-Methyl-4-(trifluoromethoxy)benzaldehyde**

Introduction

2-Methyl-4-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique trifluoromethoxy (-OCF₃) and methyl (-CH₃) functional groups on the benzaldehyde framework make it a valuable intermediate for the development of complex molecules. The trifluoromethoxy group, in particular, is a key pharmacophore in modern drug discovery, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity without the steric bulk of a trifluoromethyl group. This guide provides a comprehensive overview of its core properties, a practical protocol for purity assessment, and insights into its handling and synthetic potential for researchers and drug development professionals.

Physicochemical Properties and Structural Data

The foundational characteristics of a compound are critical for its application in any research or development setting. The molecular weight and formula dictate stoichiometric calculations, while physical properties inform handling and reaction conditions.

Property	Value	Source
Molecular Weight	204.15 g/mol	[1]
Molecular Formula	C ₉ H ₇ F ₃ O ₂	[1]
CAS Number	886763-07-1	[1]
Appearance	Typically a liquid or low-melting solid	Inferred from related compounds [2]
Purity	≥98% (Typical)	

The structure combines an electron-donating methyl group and a strongly electron-withdrawing trifluoromethoxy group, creating a unique electronic profile on the aromatic ring that influences the reactivity of the aldehyde functional group.

Purity Verification: A Self-Validating Protocol via HPLC

Ensuring the purity of starting materials is a cornerstone of reproducible and reliable chemical synthesis. High-Performance Liquid Chromatography (HPLC) is an essential technique for this purpose. The following protocol provides a robust, self-validating method for assessing the purity of **2-Methyl-4-(trifluoromethoxy)benzaldehyde**.

Causality Behind Experimental Choices

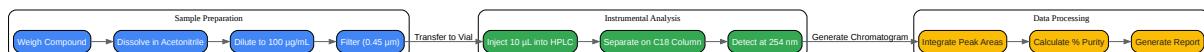
- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is chosen. The formic acid aids in protonating the analyte, leading to sharper peaks. The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated and eluted.
- Detector: A UV detector set at 254 nm is selected. This wavelength is commonly used for aromatic compounds as it typically corresponds to a strong π - π^* electronic transition in the benzene ring, ensuring high sensitivity.
- Column: A C18 reverse-phase column is the workhorse for separating moderately polar organic molecules. The nonpolar stationary phase interacts with the analyte, and elution is

achieved by increasing the concentration of the organic solvent (acetonitrile).

Step-by-Step HPLC Protocol

- Sample Preparation:
 - Accurately weigh approximately 10 mg of **2-Methyl-4-(trifluoromethoxy)benzaldehyde**.
 - Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
 - Perform a 1:10 dilution by taking 1 mL of the stock solution and adding it to 9 mL of acetonitrile to yield a final concentration of 100 µg/mL.
 - Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
- Instrumentation and Conditions:
 - HPLC System: A standard analytical HPLC with a gradient pump, autosampler, column oven, and UV detector.
 - Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 10 µL.
 - UV Detection: 254 nm.
- Gradient Program:
 - 0-2 min: 50% B

- 2-15 min: 50% to 95% B
- 15-18 min: Hold at 95% B
- 18-18.1 min: 95% to 50% B
- 18.1-22 min: Hold at 50% B (re-equilibration)
- Data Analysis and Interpretation:
 - Run a blank (injection of acetonitrile) to identify any system peaks.
 - Inject the prepared sample.
 - The resulting chromatogram should show a major peak corresponding to **2-Methyl-4-(trifluoromethoxy)benzaldehyde**.
 - Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A result of >98% indicates a high-purity sample suitable for most synthetic applications.



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Caption: HPLC workflow for purity assessment.

Synthetic Utility and Applications

While specific synthetic routes for **2-Methyl-4-(trifluoromethoxy)benzaldehyde** are proprietary, its structure lends itself to a variety of crucial chemical transformations. The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds.

- Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with sodium triacetoxyborohydride) yields substituted benzylamines, which are common scaffolds in pharmaceuticals.
- Wittig Reaction: Condensation with phosphorus ylides provides a reliable method for synthesizing substituted stilbenes and other olefinic compounds.
- Grignard/Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl produces secondary alcohols, key chiral building blocks for asymmetric synthesis.

The trifluoromethoxy group often enhances the biological activity and pharmacokinetic profile of the resulting molecules, making this compound a desirable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.^{[3][4]}

Safety, Handling, and Storage

As with related halogenated benzaldehydes, **2-Methyl-4-(trifluoromethoxy)benzaldehyde** requires careful handling.

- Hazards: It is expected to be harmful if swallowed and cause skin and eye irritation.^{[2][5]} It may be combustible.^[2]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.^[2] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the aldehyde group.^[2]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

2-Methyl-4-(trifluoromethoxy)benzaldehyde, with a definitive molecular weight of 204.15 g/mol, is a specialized chemical intermediate with significant potential in medicinal and

materials chemistry.^[1] Its value is derived from the unique combination of its reactive aldehyde functionality and the property-enhancing trifluoromethoxy group. A thorough understanding of its physicochemical properties, adherence to stringent purity verification protocols, and proper safety precautions are paramount for its successful application in research and development.

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